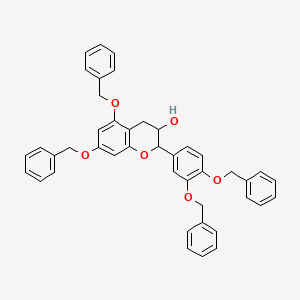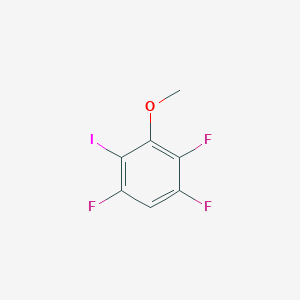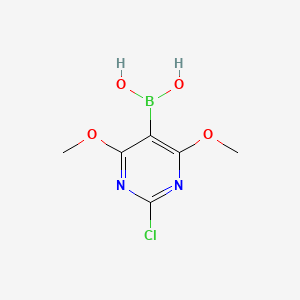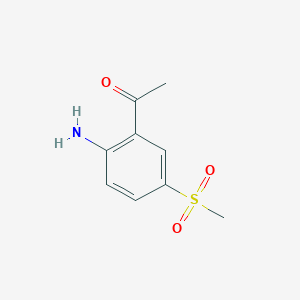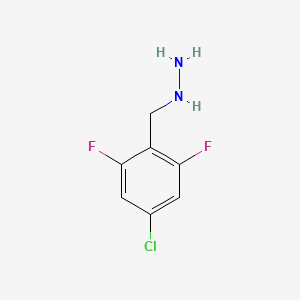
(4-Chloro-2,6-difluorobenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2,6-difluorobenzyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,6-difluorobenzyl)hydrazine typically involves the reaction of (4-Chloro-2,6-difluorobenzyl)chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors equipped with temperature and pressure control systems.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2,6-difluorobenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as amines or hydrazines.
Substitution: Substituted benzyl derivatives with different functional groups.
Scientific Research Applications
(4-Chloro-2,6-difluorobenzyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (4-Chloro-2,6-difluorobenzyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
(4-Chloro-2,6-difluorobenzyl)chloride: A precursor in the synthesis of (4-Chloro-2,6-difluorobenzyl)hydrazine.
(4-Chloro-2,6-difluorobenzyl)alcohol: Another related compound with different functional groups.
(4-Chloro-2,6-difluorobenzaldehyde): A compound with an aldehyde group instead of a hydrazine group.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents on the benzyl ring, which impart distinct chemical properties. The hydrazine group further enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C7H7ClF2N2 |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
(4-chloro-2,6-difluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7ClF2N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2 |
InChI Key |
KOAOAUVLOPBAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CNN)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate](/img/structure/B13121051.png)
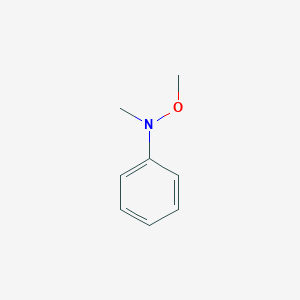
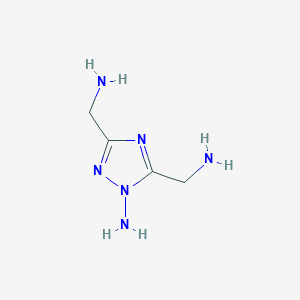
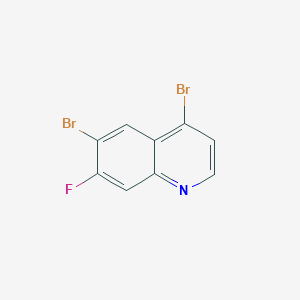
![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
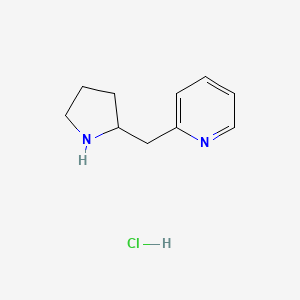
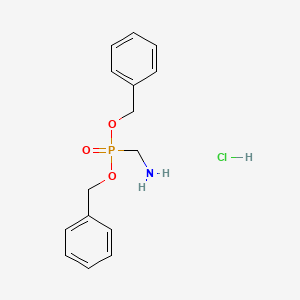
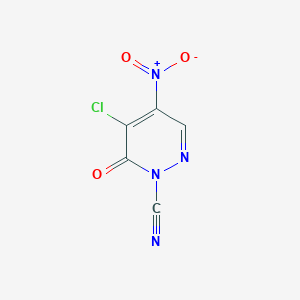
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
